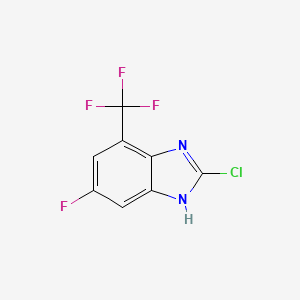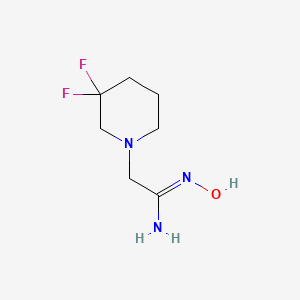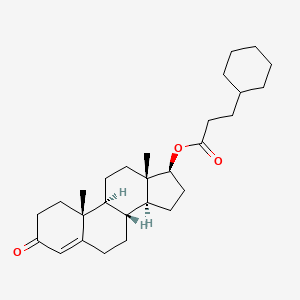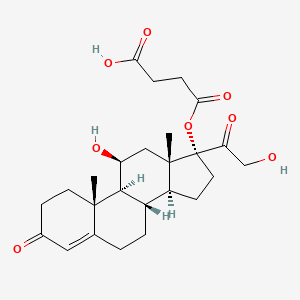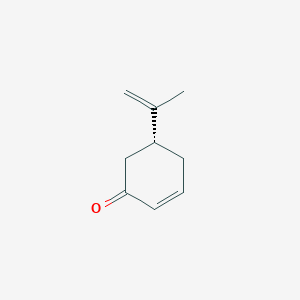
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenationThe subsequent hydrogenation step yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs homogeneous radical polymerization in hydrocarbon solvents. The copolymerization of amine-containing monomers with lower alkyl (meth)acrylates has been studied extensively, showing a marked effect of the solvent nature on the resulting copolymer composition .
化学反応の分析
Types of Reactions
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as lead acetate. The reaction conditions can vary, but they often involve specific temperatures and pressures to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N-(3-dimethylamino)propylmethacrylamide
- N-(3-dimethylamino)propylacrylamide
- Dimethylaminopropylamine
Uniqueness
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
特性
分子式 |
C25H37N3 |
|---|---|
分子量 |
379.6 g/mol |
IUPAC名 |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-methylpropyl]-N,N',N',2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H37N3/c1-20(16-26(3)4)17-27(5)18-21(2)19-28-24-12-8-6-10-22(24)14-15-23-11-7-9-13-25(23)28/h6-13,20-21H,14-19H2,1-5H3 |
InChIキー |
GPASXETUOALABS-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)CC(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



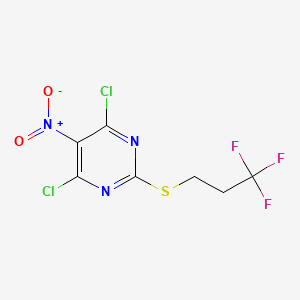

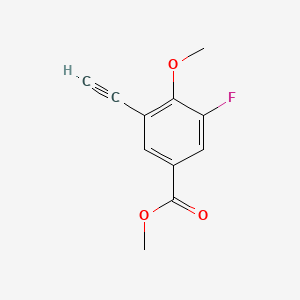
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
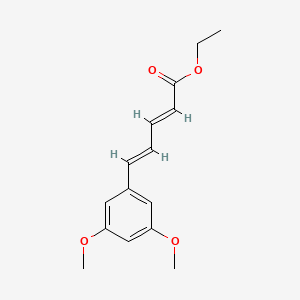
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
